![molecular formula C8H11BrN2OS B1371716 1-(4-Bromothiazol-2-yl)piperidin-4-ol CAS No. 1017781-58-6](/img/structure/B1371716.png)
1-(4-Bromothiazol-2-yl)piperidin-4-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of BTZP includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for BTZP is 1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2 .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving BTZP. More research is needed to understand the chemical reactivity of BTZP and its derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of derivatives with potential biological activities. For example, a related compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrates good fungicidal and antiviral activities (Li et al., 2015).
Biological Evaluation
- Some derivatives of 1-(4-Bromothiazol-2-yl)piperidin-4-ol have been evaluated for their potential as antibacterial agents. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and found to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
Chemotherapeutic Potential
- Piperidine-based compounds related to 1-(4-Bromothiazol-2-yl)piperidin-4-ol have been studied for their potential as chemotherapeutic agents. For example, azide-bridged polymeric Cu(II) complexes with piperidine-based Schiff base ligands showed promising antiproliferative properties against various cancer cell lines (Das et al., 2022).
Anticancer Activity
- Certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from piperidine-4-carboxylic acid ethyl ester, demonstrated potential as anticancer agents (Rehman et al., 2018).
Antimicrobial Properties
- A series of 2-piperidin-4-yl-benzimidazoles, related in structure to 1-(4-Bromothiazol-2-yl)piperidin-4-ol, showed broad spectrum antibacterial activities against clinically important bacteria, representing a new class of potential antibacterial agents (He et al., 2003).
Synthesis of Key Intermediates
- The compound has been used in the synthesis of key intermediates for pharmaceutical applications. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was synthesized using a related piperidine structure (Fussell et al., 2012).
Future Directions
BTZP is a compound that has attracted significant attention in recent years due to its potential applications in various fields of research and industry. Future research could focus on understanding the synthesis, chemical reactions, mechanism of action, and safety and hazards of BTZP. This could lead to the development of new pharmaceuticals and other applications .
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromothiazol-2-yl)piperidin-4-ol, also known as 4-Bromo-2-(4-hydroxypiperidino)thiazole, is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by blocking it . This blockade prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection . The compound contains one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound affects the HIV-1 entry pathway by blocking the CCR5 receptor . This blockade prevents the virus from entering the cell, thereby inhibiting the infection . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells . This action can potentially slow the progression to AIDS and improve the response to treatment .
properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHJOPQBBXJUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671672 |
Source
|
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiazol-2-yl)piperidin-4-ol | |
CAS RN |
1017781-58-6 |
Source
|
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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